[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

Catalog No.
S2968121
CAS No.
356086-83-4
M.F
C16H19NO
M. Wt
241.334
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

CAS Number

356086-83-4

Product Name

[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-4-methylaniline

Molecular Formula

C16H19NO

Molecular Weight

241.334

InChI

InChI=1S/C16H19NO/c1-13-3-7-15(8-4-13)17-12-11-14-5-9-16(18-2)10-6-14/h3-10,17H,11-12H2,1-2H3

InChI Key

ZRRBAZPTYVNIAS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)OC

solubility

not available

Application in Organic Synthesis

Field: Organic Chemistry

Summary of Application: 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds .

Method of Application: This compound is used in alkylation reactions to synthesize other organic compounds .

Results or Outcomes: The specific outcomes depend on the compounds being synthesized. The use of 4-methoxyphenethylamine as a precursor can facilitate the synthesis of a variety of organic compounds .

Application in Anticancer Research

Field: Medicinal Chemistry

Summary of Application: A compound similar to the one , 2-phenylbenzimidazole, has been synthesized and studied for its potential anticancer properties .

Method of Application: The synthesis of 2-phenylbenzimidazole derivatives involved the condensation of benzene rings with nitrogen-containing functional groups at the ortho position .

Results or Outcomes: The synthesized benzimidazoles showed bioactivity against three cancer cell lines: A549 (lung), MDA-MB-231 (breast), and PC3 (prostate). The presence of certain substituent groups in their structures influenced their bioactivity .

Application in Immobilization of Nitrogenated Bases and Oligonucleotides

Field: Biochemistry

Summary of Application: 4-Methoxyphenethylamine has been used in the synthesis of pyrrolo[3,2-c]carbazole poly(4-methoxyphenethylamine), which is required for the immobilization of nitrogenated bases and oligonucleotides .

Method of Application: The synthesis involves the reaction of 4-Methoxyphenethylamine with other reagents to form the desired polymer .

Results or Outcomes: The synthesized polymer can be used to immobilize nitrogenated bases and oligonucleotides, which can be useful in various biochemical applications .

Application in Photoluminescent Material Synthesis

Field: Material Science

Summary of Application: A compound similar to the one , 4-Ethynylanisole, has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines .

Method of Application: The synthesis involves a [4 + 2] cycloaddition of 4-Ethynylanisole with other reagents .

Results or Outcomes: The synthesized 1,2-dihydrophosphinines exhibit photoluminescent properties, which can be useful in various material science applications .

Application in Synthesis of Photoluminescent 1,2-Dihydrophosphinines

Summary of Application: 4-Ethynylanisole, a compound similar to the one , has been used in the synthesis of photoluminescent 1,2-dihydrophosphinines .

The compound [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine is an organic molecule characterized by its amine functional group, which is attached to a substituted ethyl chain. The structure features a para-methoxyphenyl group and a para-tolyl group, contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural complexity and the presence of multiple aromatic systems, which may enhance its interaction with biological targets.

The chemical reactivity of [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine can be analyzed through various types of reactions, particularly those involving amines. Common reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, participating in reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which may alter its biological activity.
  • Oxidation Reactions: The presence of the methoxy and tolyl groups may lead to oxidation reactions under certain conditions, potentially forming phenolic compounds.

These reactions are crucial for understanding the compound's metabolic pathways and its transformation in biological systems.

  • Antidepressant Activity: By modulating neurotransmitter systems.
  • Anti-inflammatory Effects: Through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties: By inducing apoptosis in cancer cells.

The exact biological profile would require predictive modeling or empirical testing to ascertain its therapeutic potential .

Synthesis of [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine can be approached through several methods:

  • Alkylation Reactions:
    • Starting from p-toluidine and 4-methoxybenzyl chloride, an alkylation reaction can yield the desired compound.
  • Reductive Amination:
    • Using an aldehyde or ketone with p-toluidine followed by reduction with sodium borohydride or lithium aluminum hydride.
  • Coupling Reactions:
    • Utilizing coupling agents to link the methoxyphenyl and toluidine moieties through a suitable linker.

These synthetic routes highlight the versatility in creating this compound while allowing for modifications that could enhance its properties .

[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine has potential applications in several fields:

  • Pharmaceuticals: As a lead compound for developing new antidepressants or anti-inflammatory agents.
  • Chemical Research: In studies investigating structure-activity relationships (SAR) due to its complex structure.
  • Material Science: Potential use in creating advanced materials due to its aromatic properties.

Interaction studies of compounds similar to [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine typically focus on their binding affinities to various biological targets such as receptors or enzymes. High-throughput screening methods can be employed to evaluate:

  • Binding Affinity: Determining how well the compound interacts with specific receptors (e.g., serotonin or dopamine receptors).
  • Mechanism of Action: Understanding how the compound affects cellular pathways or gene expression.

These studies are essential for predicting therapeutic efficacy and safety .

Similar compounds that share structural characteristics include:

  • N,N-Dimethyl-p-toluidine
    • Structure: Contains dimethyl substitution on the nitrogen.
    • Activity: Known for use as a solvent and in dye production.
  • 4-Methoxyaniline
    • Structure: A simpler aniline derivative with a methoxy group.
    • Activity: Exhibits antimicrobial properties.
  • Phenethylamine
    • Structure: A simpler structure lacking the methoxy and toluidine groups.
    • Activity: Known for stimulant effects and potential therapeutic uses in depression.

Comparison Table

Compound NameUnique FeaturesBiological Activity
[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amineComplex aromatic systemPotential antidepressant/anti-inflammatory
N,N-Dimethyl-p-toluidineDimethyl substitutionSolvent/dye production
4-MethoxyanilineSimpler structureAntimicrobial
PhenethylamineBasic structureStimulant effects

This comparison illustrates how [2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine stands out due to its complex structure, which may confer unique biological activities not present in simpler analogs. Its exploration could lead to novel therapeutic agents based on its distinctive chemical properties .

XLogP3

4.2

Dates

Last modified: 08-17-2023

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